molecular formula C12H20N4O2 B12309795 rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis

rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis

Cat. No.: B12309795
M. Wt: 252.31 g/mol
InChI Key: CKRVWYJQJKYDHU-UHFFFAOYSA-N
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Description

rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrrolidine ring substituted with an amino group and a pyrazolyl group, as well as a tert-butyl carbamate protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the amino and pyrazolyl groups via substitution reactions. The tert-butyl carbamate protecting group is then introduced to protect the amino group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, and the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The amino and pyrazolyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes and receptors.

    Industry: The compound’s unique structural features make it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include key signaling or metabolic pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents or protecting groups. Examples include:

  • tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
  • tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate

Uniqueness

rac-tert-butyl (3R,4S)-3-amino-4-(1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, cis is unique due to the presence of both an amino group and a pyrazolyl group on the pyrrolidine ring, as well as the specific stereochemistry of the compound. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-amino-4-pyrazol-1-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-9(13)10(8-15)16-6-4-5-14-16/h4-6,9-10H,7-8,13H2,1-3H3

InChI Key

CKRVWYJQJKYDHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2C=CC=N2)N

Origin of Product

United States

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